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Abstract
This application note provides a detailed protocol for the quantitative determination of

hippuricase (hippurate hydrolase) activity. Hippuricase is a critical enzyme for the metabolic

pathways of various microorganisms and its activity is a key phenotypic marker for the

identification of species such as Campylobacter jejuni and Streptococcus agalactiae.[1][2] The

assay described herein is based on the enzymatic hydrolysis of the substrate, sodium
hippurate, into its constituent products: benzoic acid and glycine.[3][4] The protocol employs a

robust and sensitive colorimetric method to quantify the glycine produced, which serves as a

direct measure of hippuricase activity. The concentration of glycine is determined

spectrophotometrically following a reaction with ninhydrin, which generates a deep purple

chromophore known as Ruhemann's purple.[5][6] This document provides a step-by-step

methodology, reagent preparation guidelines, data analysis procedures, and troubleshooting

advice to ensure reliable and reproducible results for researchers in microbiology, clinical

diagnostics, and drug development.
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The core of this assay is the enzymatic reaction catalyzed by hippuricase. The enzyme

hydrolyzes the amide bond in sodium hippurate, yielding equimolar amounts of benzoic acid

and glycine.

Reaction: Sodium Hippurate + H₂O ---(Hippuricase)---> Benzoic Acid + Glycine

While traditional methods detected the benzoic acid byproduct using ferric chloride, this

approach is primarily qualitative due to the formation of a precipitate.[7] For a precise

quantitative analysis, this protocol focuses on the detection of the other reaction product,

glycine.[8] Glycine, a primary amine, reacts with ninhydrin (2,2-dihydroxyindane-1,3-dione)

upon heating. This reaction involves the oxidative deamination of the amino acid, leading to the

formation of a highly colored purple product, Ruhemann's purple, which has a maximum

absorbance (λ_max) at approximately 570 nm.[3][9]

The intensity of the purple color is directly proportional to the concentration of glycine

produced, and therefore, to the hippuricase activity in the sample. By generating a standard

curve with known concentrations of glycine, the enzymatic activity of an unknown sample (e.g.,

a bacterial lysate, purified enzyme, or environmental sample) can be accurately determined.

Logical Flow of the Experimental Workflow
The following diagram illustrates the logical progression of the experimental steps, from initial

setup to the final calculation of enzyme activity.
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Phase 1: Preparation

Phase 2: Enzymatic Reaction

Phase 3: Colorimetric Detection

Phase 4: Data Analysis

Prepare Reagents
(Buffer, Substrate, Ninhydrin)

Prepare Glycine Standards

Prepare Enzyme Sample
(e.g., cell lysate)

Combine Enzyme + Sodium Hippurate Substrate

Incubate at 37°C for 2 hours

Stop Reaction
(e.g., Heat Inactivation)

Add Ninhydrin Reagent to
Standards & Samples

Incubate at 100°C for 10 min

Cool and Add Diluent

Measure Absorbance at 570 nm

Plot Glycine Standard Curve
(Absorbance vs. Concentration)

Determine Glycine Concentration
in Samples from Curve

Calculate Hippuricase Activity
(U/mL)

Click to download full resolution via product page

Caption: Workflow for the quantitative hippuricase activity assay.
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Materials and Reagents
Equipment

Microplate reader or spectrophotometer capable of reading at 570 nm

Heating block or water bath capable of 37°C and 100°C

Microcentrifuge

Calibrated pipettes (P10, P200, P1000)

Vortex mixer

Sterile microcentrifuge tubes (1.5 mL)

Spectrophotometer cuvettes or 96-well clear flat-bottom plates

Reagents and Chemicals
Sodium Hippurate (CAS No. 556-08-1)

Glycine (CAS No. 56-40-6)

Ninhydrin (CAS No. 485-47-2)

Potassium Phosphate, Monobasic (KH₂PO₄)

Sodium Phosphate, Dibasic (Na₂HPO₄)

Ethanol, 95% (v/v) or other suitable diluent

Deionized water (ddH₂O)

Enzyme source (e.g., bacterial cell pellet, purified enzyme solution)

Reagent Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1348504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Solution Preparation Instructions Storage

Phosphate Buffer

To prepare 100 mL of 50 mM

Phosphate Buffer (pH 7.0), mix

39 mL of 0.2 M Na₂HPO₄, 61

mL of 0.2 M KH₂PO₄, and

adjust volume to 400 mL with

ddH₂O. Confirm pH and adjust

if necessary.

4°C for up to 1 month

Substrate Solution

1% (w/v) Sodium Hippurate:

Dissolve 100 mg of sodium

hippurate in 10 mL of

Phosphate Buffer. Prepare

fresh before use.[4][8]

Prepare Fresh

Ninhydrin Reagent

3.5% (w/v) Ninhydrin Solution:

Dissolve 350 mg of ninhydrin

in 10 mL of a 1:1 mixture of

acetone and butanol. Caution:

Handle in a fume hood.[8]

4°C, protected from light, for

up to 2 weeks

Glycine Stock (10 mM)
Dissolve 75.07 mg of glycine in

100 mL of Phosphate Buffer.
4°C for up to 1 month

Diluent

50% (v/v) Ethanol: Mix equal

volumes of 95% ethanol and

ddH₂O.

Room Temperature

Detailed Experimental Protocol
This protocol is optimized for a total reaction volume of 100 µL, suitable for analysis in a 96-

well plate format. Adjust volumes proportionally for other formats.

Preparation of Glycine Standards
Label a series of 1.5 mL microcentrifuge tubes for your standard curve (e.g., S0 to S6).
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Prepare a dilution series from the 10 mM Glycine Stock Solution using the Phosphate Buffer

as shown in the table below.

Standard
Glycine Stock (10
mM)

Phosphate Buffer
Final
Concentration (µM)

S0 (Blank) 0 µL 1000 µL 0

S1 10 µL 990 µL 100

S2 25 µL 975 µL 250

S3 50 µL 950 µL 500

S4 75 µL 925 µL 750

S5 100 µL 900 µL 1000

S6 150 µL 850 µL 1500

Enzyme Sample Preparation
Bacterial Lysate: Resuspend a bacterial cell pellet in an appropriate volume of cold

Phosphate Buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating).

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris. Use the resulting

supernatant as the enzyme sample.

Purified Enzyme: Dilute the purified enzyme in Phosphate Buffer to a concentration that falls

within the linear range of the assay.

Enzymatic Reaction
Set up Controls:

Negative Control: 50 µL Phosphate Buffer (no enzyme).

Positive Control: 50 µL of a known hippuricase-positive sample.

Set up Samples: In separate microcentrifuge tubes, add 50 µL of your enzyme sample (or

diluted sample).
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Initiate Reaction: Add 50 µL of the 1% Sodium Hippurate Substrate Solution to all tubes

(samples and controls).

Rationale: The addition of the substrate starts the enzymatic reaction. Using a pre-warmed

substrate solution can ensure the reaction starts immediately at the desired temperature.

Incubate: Vortex briefly and incubate all tubes at 37°C for 2 hours.[8][10]

Rationale: 37°C is the optimal temperature for many bacterial enzymes. A 2-hour

incubation period provides sufficient time for product accumulation without reaching

substrate limitation for moderately active samples. For highly active enzymes, this time

may need to be shortened.

Stop Reaction: Terminate the reaction by incubating the tubes in a heating block at 100°C for

10 minutes. This will denature and inactivate the hippuricase enzyme. Centrifuge tubes at

high speed for 1 minute to pellet any precipitated protein.

Colorimetric Detection
In a new set of tubes or a 96-well plate, transfer 50 µL of the supernatant from each stopped

reaction tube (samples and controls).

Also, add 50 µL of each Glycine Standard (S0-S6) to separate wells.

Add 50 µL of the Ninhydrin Reagent to all wells.

Caution: Perform this step in a well-ventilated area or fume hood.

Seal the plate or cap the tubes and incubate at 100°C for 10 minutes. A deep purple color

will develop in the presence of glycine.[10]

Cool the plate/tubes to room temperature.

Add 100 µL of Diluent (50% Ethanol) to each well to stabilize the color.

Read the absorbance at 570 nm (A₅₇₀) using a microplate reader. Use the S0 (Blank) to zero

the instrument.
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Data Analysis and Interpretation
Generate Standard Curve: Subtract the average A₅₇₀ of the blank (S0) from the A₅₇₀

readings of all other standards. Plot the corrected A₅₇₀ (Y-axis) against the corresponding

glycine concentration in µM (X-axis). Perform a linear regression to obtain the equation of

the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Calculate Glycine Concentration in Samples: Correct the A₅₇₀ readings for your samples by

subtracting the average A₅₇₀ of the negative control. Use the standard curve equation to

calculate the concentration of glycine produced in each sample.

Glycine (µM) = (Corrected A₅₇₀ - c) / m

Calculate Hippuricase Activity: Enzyme activity is typically expressed in Units (U), where one

unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per

minute under the specified conditions.

Activity (U/mL) = [Glycine (µM) * Total Rxn Volume (L)] / [Incubation Time (min) * Enzyme

Volume (L)]

Example Calculation:

Glycine concentration determined from curve = 500 µM

Total Reaction Volume = 100 µL = 1 x 10⁻⁴ L

Incubation Time = 120 min

Enzyme Volume in Reaction = 50 µL = 5 x 10⁻⁵ L

Activity = (500 * 1 x 10⁻⁴) / (120 * 5 x 10⁻⁵) Activity = 0.05 / 0.006 Activity = 8.33

µmol/min/mL = 8.33 U/mL

Assay Validation and Troubleshooting
Linearity: If sample absorbance is higher than the highest standard, dilute the enzyme

sample and re-run the assay. The activity should be linear with respect to enzyme

concentration.
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Controls: The negative control should have a very low A₅₇₀, similar to the blank. A high

reading suggests contamination. The positive control ensures that the reagents and

conditions are suitable for detecting activity.

Troubleshooting:

Low/No Activity: Check enzyme viability, ensure correct buffer pH, and confirm reagent

integrity (especially ninhydrin, which can degrade).

High Background: May be caused by free amino acids in the sample preparation.

Consider running a time-zero control where the reaction is stopped immediately after

adding the substrate.

Poor R² on Standard Curve: Ensure accurate pipetting and proper mixing of standards.

Prepare fresh standards if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hippurate.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348504#quantitative-assay-for-hippuricase-activity-
using-sodium-hippurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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